molecular formula C2ClF2NaO2 B119871 Sodium chlorodifluoroacetate CAS No. 1895-39-2

Sodium chlorodifluoroacetate

Cat. No. B119871
Key on ui cas rn: 1895-39-2
M. Wt: 152.46 g/mol
InChI Key: MRTAVLDNYYEJHK-UHFFFAOYSA-M
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Patent
US05731477

Procedure details

4-Cyanophenol (0.50 g, 4.2 mmol, Aldrich), sodium chlorodifluoroacetate (0.77 g, 5 mmol, Alfa Products), and sodium hydroxide (0.20 g, 5 mmol) were combined in dry DMF (2 mL) under an atmosphere of argon. After stirring at 125°-130° C. for 5 h, the mixture was cooled to RT, ethyl acetate (50 mL) was added and the organic layer was washed twice with brine. The organic extract was dried (MgSO4), filtered and evaporated. The residue was purified by flash chromatography (silica gel, 25% ethyl acetate/hexanes) to provide a white solid. The solid was sublimed (1 mm Hg, 23° C.) to provide the title compound as colorless crystals (0.29 g, 41%). mp 33°-35° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
41%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].Cl[C:11]([F:16])([F:15])C([O-])=O.[Na+].[OH-].[Na+].C(OCC)(=O)C>CN(C=O)C>[F:15][CH:11]([F:16])[O:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0.77 g
Type
reactant
Smiles
ClC(C(=O)[O-])(F)F.[Na+]
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at 125°-130° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed twice with brine
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, 25% ethyl acetate/hexanes)
CUSTOM
Type
CUSTOM
Details
to provide a white solid
CUSTOM
Type
CUSTOM
Details
(1 mm Hg, 23° C.)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(OC1=CC=C(C#N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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